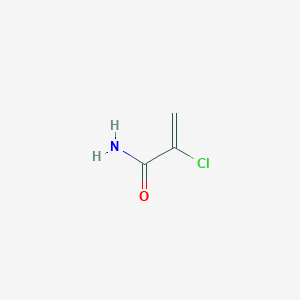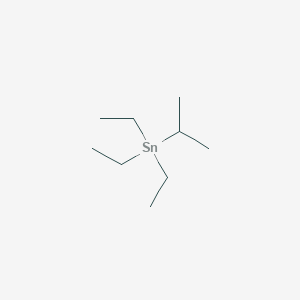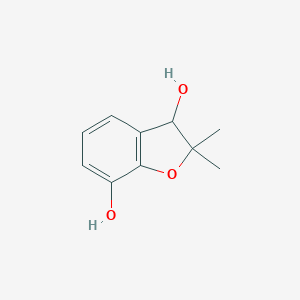
3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-
説明
The compound "3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-" is a derivative of the benzofuran family, which is a significant class of heterocyclic compounds. Benzofurans are known for their presence in various biologically active natural and synthetic compounds, including some approved drugs . The structure of benzofuran derivatives often includes a fused aromatic ring system that can be functionalized in multiple ways to yield compounds with diverse chemical and physical properties.
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds, using N-bromosuccinimide as an oxidizing agent. This method has been applied to synthesize commercial drug molecules such as benzbromarone and amiodarone, indicating its utility in pharmaceutical applications . Another method includes the Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which allows the construction of benzofuran-3(2H)-one scaffolds with a quaternary center . Additionally, one-pot reactions involving palladium as a catalyst have been used to synthesize substituted benzofurans, demonstrating the versatility of metal-catalyzed processes in these syntheses .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a fused aromatic ring system. The crystal structure of a related compound, 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one, reveals that the benzofuranone and aniline fragments are oriented at a significant dihedral angle, which could influence the compound's reactivity and interaction with biological targets . The presence of substituents on the benzofuran ring can significantly alter the electronic and steric properties of these molecules, affecting their chemical behavior.
Chemical Reactions Analysis
Benzofuran derivatives can participate in various chemical reactions, often facilitated by their aromatic system and functional groups. The synthesis methods mentioned above involve reactions such as C-H functionalization and annulation, which are key steps in constructing the benzofuran scaffold . The reactivity of these compounds can be further modified by introducing different substituents, which can influence the outcome of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For instance, the synthesis of a library of benzofuran-based compounds resulted in lead-like compounds with a range of molecular weights and calculated octanol/water partition coefficients, indicating a diversity in their physicochemical properties . The thermodynamic driving forces of benzofuranone-typical compounds as antioxidants were determined, showing that these compounds can act as good hydrogen-atom-donating antioxidants and have varying abilities to donate protons and electrons . These properties are crucial for their potential applications as therapeutic agents or in other chemical industries.
科学的研究の応用
Synthesis and Pharmaceutical Applications : A method for the environmentally friendly synthesis of 2,2-dimethyl-2,3-dihydro-benzofuran-6-ol, a crucial intermediate for benzofurane derivatives with pharmaceutical activity, has been developed. This synthesis pathway, which is less harmful and more efficient than traditional methods, opens up possibilities for the production of pharmaceuticals (Békássy et al., 2007).
Potential for β-Adrenolytic and Anxiolytic Activity : Research on N-substituted derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol suggests potential for β-adrenolytic and/or anxiolytic activity. Structural characterization of these derivatives provides insights into their possible therapeutic applications (Kossakowski et al., 2002).
Agricultural Applications : Studies on the persistence of carbofuran (a derivative of 3,7-Benzofurandiol) in flooded rice culture show its rapid dissipation from soil and water, indicating its potential use and environmental impact in rice agriculture (Johnson & Lavy, 1995).
Environmental Impact Studies : The degradation of carbofuran derivatives in restricted water environments has been investigated, providing valuable information on the environmental fate of these compounds and their potential impact on soil and water systems (Morales et al., 2012).
Antimicrobial Potential : Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol and their evaluation for antimicrobial activity against various bacteria and fungi show promise in the development of new antimicrobial agents (Kossakowski et al., 2009).
Biotransformation Studies : Research on the biotransformation of carbofuran by Pseudomonas sp. has revealed the conversion of this pesticide to less harmful metabolites, contributing to our understanding of microbial degradation pathways and environmental detoxification processes (Chaudhry et al., 2002).
Insecticidal and Fungicidal Activities : The synthesis of certain derivatives has shown insecticidal and fungicidal activities, suggesting potential applications in pest and disease management (Shen et al., 2012).
Safety And Hazards
特性
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2)9(12)6-4-3-5-7(11)8(6)13-10/h3-5,9,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFFSKAZCVPTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=C(O1)C(=CC=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041324 | |
| Record name | 2,3-Dihydro-2,2-dimethyl-3,7-benzofurandiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- | |
CAS RN |
17781-15-6 | |
| Record name | 3,7-Dihydroxy-2,2-dimethyl-2,3-dihydrobenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017781156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-2,2-dimethyl-3,7-benzofurandiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-DIHYDROXY-2,2-DIMETHYL-2,3-DIHYDROBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66VFQ3TS88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)
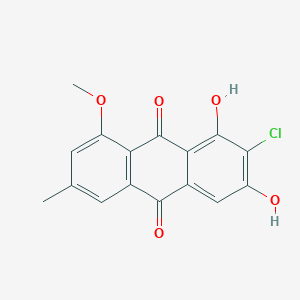
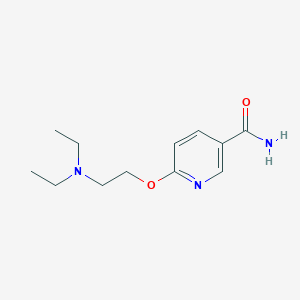
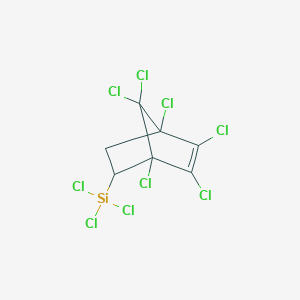
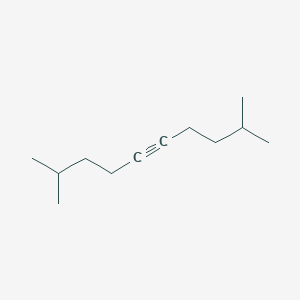
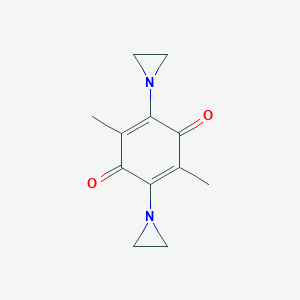

![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)
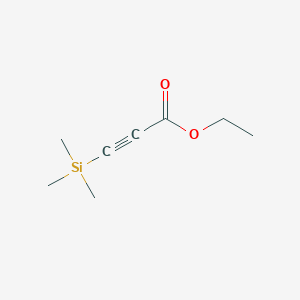
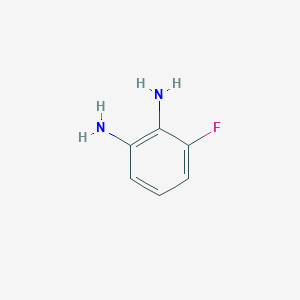
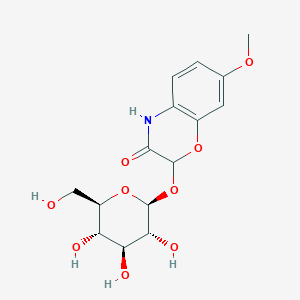
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
